2-Bromomethoxyethane
Description
Structure
3D Structure
Properties
IUPAC Name |
bromomethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYWAXVARNZFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455291 | |
| Record name | 2-bromomethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53588-92-4 | |
| Record name | 2-bromomethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Solvent Selection for 2-Bromomethoxyethane
Topic: Solubility of 2-Bromomethoxyethane (1-Bromo-2-methoxyethane) in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual-Nature Reagent
2-Bromomethoxyethane , chemically distinct as 1-Bromo-2-methoxyethane (CAS: 6482-24-2) or 2-Bromoethyl methyl ether , serves as a cornerstone reagent in organic synthesis.[1][2] It is primarily utilized for installing the 2-methoxyethyl (MEM) protecting group on alcohols and phenols, and for N-alkylation in medicinal chemistry.
Understanding its solubility is not merely about dissolution; it is about kinetic control . The choice of solvent dictates the reagent's stability, the rate of nucleophilic substitution (
Physicochemical Profile
The solubility behavior of 1-Bromo-2-methoxyethane is governed by its bifunctional structure: a lipophilic alkyl bromide tail and a hydrophilic ether linkage. This "amphiphilic-lite" character allows it to bridge the gap between non-polar organic phases and polar reaction media.
Table 1: Key Physicochemical Properties
| Property | Value | Implication for Solubility |
| CAS Number | 6482-24-2 | Unique Identifier |
| Molecular Formula | Low Molecular Weight (138.99 g/mol ) favors miscibility.[3] | |
| Density | 1.46 – 1.48 g/mL | Denser than water/organics; forms bottom layer in biphasic extractions. |
| Boiling Point | 107–110 °C (760 mmHg) | Moderate volatility; stable in refluxing THF/DCM. |
| LogP (Octanol/Water) | ~1.03 | Lipophilic; preferentially partitions into organic solvents. |
| Water Solubility | ~14.4 g/L (25 °C) | Moderate; requires salting out (brine) for efficient extraction. |
| Dipole Moment | ~1.8–2.0 D | Compatible with polar aprotic solvents (DMF, DMSO). |
Solubility Analysis by Solvent Class
The solubility of 1-Bromo-2-methoxyethane is dictated by Dipole-Dipole interactions (C-Br bond) and Lewis Basicity (Ether Oxygen).
Polar Aprotic Solvents (High Solubility / High Reactivity)
-
Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.
-
Solubility: Miscible in all proportions.
-
Mechanistic Insight: These are the gold standard for alkylation reactions. The solvent solvates the cationic counterion of the nucleophile (e.g.,
), leaving the nucleophile "naked" and highly reactive. 1-Bromo-2-methoxyethane remains fully dissolved and unshielded, maximizing kinetics. -
Critical Note: In DMSO, the reagent may degrade over prolonged periods at high temperatures due to oxidation or elimination.
Chlorinated Solvents (High Solubility / Inert Medium)
-
Solvents: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane (DCE). -
Solubility: Miscible.
-
Mechanistic Insight: Excellent for transport and storage. The high density of DCM matches the reagent, preventing phase separation during transfer. These solvents do not accelerate nucleophilic attack as much as DMF but are preferred for Lewis-acid catalyzed reactions (e.g., Friedel-Crafts alkylation).
Ethers (High Solubility / Chemical Compatibility)
-
Solvents: Tetrahydrofuran (THF), Diethyl Ether (
), 1,4-Dioxane. -
Solubility: Miscible.
-
Mechanistic Insight: "Like dissolves like." The ether linkage in the reagent interacts favorably with the solvent. THF is the solvent of choice for Grignard formation (though difficult with this specific bromide due to
-elimination risks) or lithiation reactions.
Alcohols (Moderate Solubility / High Risk)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Solubility: Soluble.
-
Mechanistic Insight: While soluble, these are protic solvents. They form hydrogen bond "cages" around nucleophiles, slowing down
reactions. Furthermore, alcohols can act as nucleophiles themselves, leading to solvolysis (ether exchange), converting the bromide to a dialkyl ether by-product. Avoid unless necessary.
Hydrocarbons (Moderate to High Solubility)
-
Solvents: Hexanes, Toluene, Benzene.
-
Solubility: Soluble (Toluene) to Moderately Soluble (Hexanes).
-
Mechanistic Insight: Toluene is excellent for high-temperature reflux reactions where water removal (Dean-Stark) is required. Hexane is often used to precipitate polar impurities while keeping the bromide in solution during purification.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.
Figure 1: Decision matrix for solvent selection based on reaction requirements, balancing solubility with kinetic favorability.
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Saturation Method)
Use this protocol to verify solubility limits for crystallization or concentrated stock solutions.
-
Preparation: Dry the solvent of choice over molecular sieves (3Å or 4Å) for 24 hours.
-
Saturation: Add 1-Bromo-2-methoxyethane dropwise to 5.0 mL of solvent in a scintillation vial at 25 °C with constant stirring.
-
Endpoint: Continue addition until a persistent turbidity or phase separation (droplets at bottom) is observed.
-
Equilibration: Stir the mixture for 2 hours, then allow to stand for 1 hour.
-
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via GC-FID or HPLC.
-
GC Conditions: DB-5 column, Inlet 200°C, Ramp 50°C to 200°C.
-
Calculation: Compare peak area against a calibration curve of known standards in the same solvent.
-
Protocol B: Stabilization and Drying
Commercial samples often contain HBr stabilizers or hydrolysis products.
-
Wash: Dissolve the reagent in Diethyl Ether or DCM (1:5 ratio). Wash with saturated
(removes acid), then Brine. -
Dry: Dry the organic phase over anhydrous
for 30 minutes. -
Concentrate: Remove solvent under reduced pressure (Rotovap) at < 40 °C (bath temperature) to prevent degradation.
-
Store: Store over activated 4Å molecular sieves in an amber bottle at 4 °C.
Visualization: Solubility & Reactivity Workflow
Figure 2: Operational workflow for preparing 1-Bromo-2-methoxyethane solutions, ensuring chemical integrity before reaction.
Safety & Handling
-
Toxicity: 1-Bromo-2-methoxyethane is an alkylating agent . It is potentially carcinogenic and mutagenic. It can be absorbed through the skin.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. Handle only in a fume hood.
-
Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction). Reacts violently with alkali metals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80972, 1-Bromo-2-methoxyethane. Retrieved from [Link]
-
Chemistry LibreTexts. Physical Properties and Solubility of Alkyl Halides. Retrieved from [Link]
-
Master Organic Chemistry. Solvent Effects in Substitution Reactions (SN2). Retrieved from [Link]
Sources
Mechanistic Insights and Synthetic Utility of 2-Bromomethoxyethane
Executive Summary
2-Bromomethoxyethane (CAS: 6482-24-2), also known as 1-bromo-2-methoxyethane or
However, this molecule exhibits a "dual personality" in reactivity that often traps inexperienced chemists:
-
Hyper-Electrophilicity: It undergoes nucleophilic substitution (
) significantly faster than standard primary alkyl halides due to Anchimeric Assistance (Neighboring Group Participation). -
Organometallic Instability: It is notoriously difficult to use in Grignard or organolithium formation due to rapid
-elimination, leading to ethylene gas and methoxide salts rather than the desired nucleophile.
This guide dissects these mechanisms and provides self-validating protocols for its effective use.
Part 1: The Mechanistic Core (Anchimeric Assistance)[1][2]
The defining feature of 2-bromomethoxyethane is the presence of an ether oxygen exactly two carbons away from the leaving group (bromine). This structural arrangement allows the oxygen lone pair to participate in the reaction, a phenomenon known as Neighboring Group Participation (NGP) .
The 3-Membered Oxonium Intermediate
Unlike simple alkyl halides (e.g., 1-bromopentane) that rely solely on external nucleophiles, 2-bromomethoxyethane can self-ionize. The oxygen lone pair attacks the
This intermediate is highly strained and electrophilic. The external nucleophile then attacks this ring, relieving the strain and yielding the substituted product with retention of configuration (if the carbon were chiral) due to the double inversion mechanism.
Visualization: The NGP Pathway
The following diagram illustrates the kinetic acceleration caused by this intramolecular pathway.[1]
Figure 1: Mechanism of Anchimeric Assistance showing the formation of the reactive oxonium intermediate.
Quantitative Impact: Solvolysis Rates
The NGP effect results in a dramatic acceleration of reaction rates compared to non-participating alkyl halides.
| Substrate | Relative Rate ( | Mechanism |
| Ethyl Bromide ( | 1.0 | Standard |
| 1-Bromopentane | ~0.9 | Standard |
| 2-Bromomethoxyethane | ~1,200 - 3,000 * | NGP ( |
*Note: Values are approximate based on general solvolysis data for
Part 2: The Reactivity Landscape & The "Grignard Trap"
While NGP assists substitution, the
The -Elimination Pathway
Attempting to convert 2-bromomethoxyethane into a Grignard reagent (
Reaction:
This elimination is rapid, often occurring at temperatures as low as -20°C.
Decision Matrix: Synthetic Strategy
Use this flowchart to determine the viability of using 2-bromomethoxyethane in your synthesis.
Figure 2: Strategic decision tree for selecting reaction conditions.
Part 3: Validated Experimental Protocols
Protocol A: Robust O-Alkylation of Phenols
This protocol utilizes the high reactivity of the bromide while suppressing elimination by avoiding strong, bulky bases and high temperatures.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: 2-Bromomethoxyethane (1.2 - 1.5 equiv)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step Workflow:
-
Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Add
(2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Using can accelerate the reaction for sterically hindered phenols. -
Addition: Add 2-bromomethoxyethane (1.2 equiv) dropwise via syringe.
-
Heating: Heat the mixture to 60°C . Critical: Do not exceed 80°C to minimize volatile byproduct formation.
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours (faster than alkyl chains due to NGP).
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.
Protocol B: N-Alkylation (Linker Synthesis)
Used to attach the methoxyethyl tail to secondary amines.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 2-Bromomethoxyethane (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Acetonitrile (
)
Step-by-Step Workflow:
-
Combine amine and DIPEA in Acetonitrile.
-
Add 2-bromomethoxyethane.
-
Reflux (80°C) for 6–12 hours.
-
Purification: The product is often an oil. If the amine is basic, purify via Acid/Base extraction or SCX (Strong Cation Exchange) cartridge chromatography.
Part 4: Safety & Handling (E-E-A-T)
Genotoxicity Warning: 2-Bromomethoxyethane is an alkylating agent. Like all primary alkyl bromides with heteroatom substituents, it interacts with DNA. It is classified as a potential genotoxic impurity (GTI) in pharmaceutical processes.
-
Handling: Use only in a fume hood with double-gloving (Nitrile).
-
Quenching: Quench excess reagent with an amine (e.g., morpholine) or thiourea before disposal to destroy alkylating potential.
Flammability: Flash point is approximately 30°C. Ground all glassware to prevent static discharge.
References
-
Winstein, S., et al. "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society, 1942. (Foundational text on Anchimeric Assistance).
-
Capon, B. "Mechanism in Carbohydrate Chemistry: Neighboring Group Participation." Chemical Reviews, 1969. (Detailed kinetics of oxygen participation).
-
Grob, C. A. "Mechanisms of Elimination and Substitution." Angewandte Chemie International Edition, 1969.
-heteroatom halides). -
Master Organic Chemistry. "Neighboring Group Participation." (Accessible overview of the 3-membered ring mechanism).
-
ChemicalBook. "1-Bromo-2-methoxyethane MSDS and Synthesis Properties."
Sources
Methodological & Application
Application Note: Protocol for N-Alkylation using 1-Bromo-2-methoxyethane
Part 1: Introduction & Strategic Utility
The "PEG-Lite" Strategy in Medicinal Chemistry
In modern drug discovery, poor aqueous solubility is a primary cause of attrition for lead compounds. The installation of a 2-methoxyethyl side chain is a validated medicinal chemistry strategy to modulate physicochemical properties without significantly increasing molecular weight or lipophilicity (
Often referred to as a "PEG-lite" motif, this ether linkage acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving solvation in aqueous media. This Application Note details the protocol for installing this motif via N-alkylation using 1-Bromo-2-methoxyethane (BME) .
Critical Nomenclature & Safety Warning
CAUTION: There is frequent nomenclatural confusion between 1-Bromo-2-methoxyethane (the target reagent,
-
Target Reagent: 1-Bromo-2-methoxyethane (CAS 6482-24-2).[1][2] Used for installing solubilizing tails.
-
Do NOT Use: Bromomethyl ethyl ether. This is an acetal-based protecting group reagent and will not yield the stable alkyl chain described here.
Safety Profile: BME is an alkylating agent and a suspected carcinogen. It is also a lachrymator. All operations must be conducted in a fume hood.
Part 2: Mechanistic Principles & Reaction Design
The Competitive Landscape: vs.
The reaction proceeds via a classic nucleophilic substitution (
Success relies on modulating the Basicity vs. Nucleophilicity ratio.
Figure 1: Mechanistic bifurcation between the desired alkylation and the competing elimination pathway.
Solvent & Base Matrix
Selection depends on the acidity (
| Substrate Class | Recommended Base | Recommended Solvent | Additive | |
| Indoles / Pyrroles | 16–17 | NaH (60%) | DMF or NMP | None |
| Imidazoles / Pyrazoles | 14 | MeCN or DMF | TBAI (Cat.) | |
| Amides / Lactams | 15–17 | LiHMDS or NaH | THF ( | None |
| Primary/Secondary Amines | 30+ | MeCN or Acetone | NaI (1.0 eq) |
Part 3: Detailed Experimental Protocols
Protocol A: Alkylation of Weak Nucleophiles (Indoles/Heterocycles)
Target: Indoles, Benzimidazoles, Carbazoles.
Reagents:
-
Substrate (1.0 equiv)
-
NaH (60% dispersion in mineral oil) (1.2 equiv)
-
1-Bromo-2-methoxyethane (1.2 – 1.5 equiv)
-
Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Deprotonation: Dissolve the substrate in anhydrous DMF. Cool to
in an ice bath. -
Base Addition: Add NaH portion-wise. Gas evolution (
) will occur. Stir at for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation. -
Alkylation: Re-cool to
. Add 1-Bromo-2-methoxyethane dropwise via syringe.-
Note: Rapid addition at RT can trigger exotherms and favor elimination side-products.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS.
-
Checkpoint: If reaction stalls, heat to
, but do not exceed to avoid decomposition.
-
-
Quench: Cool to
. Carefully add saturated solution. -
Workup: Extract with EtOAc (
). Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over .[4]
Protocol B: Alkylation of Strong Nucleophiles (Primary/Secondary Amines)
Target: Piperazines, Anilines, Aliphatic amines.
The "Finkelstein" Modification: Alkyl bromides react slowly with amines compared to iodides. Adding Sodium Iodide (NaI) generates the alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate and allowing for milder temperatures.
Reagents:
-
Amine Substrate (1.0 equiv)
-
1-Bromo-2-methoxyethane (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Catalyst: NaI (0.1 – 0.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone
Step-by-Step Workflow:
-
Mixing: In a sealed tube or pressure vial, combine the amine, solvent, and base.
-
Activation: Add NaI and stir for 5 minutes. The solution may darken (iodine trace).
-
Addition: Add 1-Bromo-2-methoxyethane.
-
Heating: Heat to
– for 4–16 hours.-
Why Sealed Tube? BME has a boiling point of ~110°C, but volatile side products can escape. A sealed system ensures stoichiometry is maintained.
-
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: Amine products often require Neutral Alumina chromatography or Reverse Phase Prep-HPLC (add 0.1% Formic Acid to mobile phase).
Part 4: Troubleshooting & Optimization
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for common alkylation failures.
Critical Parameters Table
| Observation | Root Cause | Corrective Action |
| Reagent disappears, no product | Reduce temperature. Switch from NaH to weaker base ( | |
| Reaction stalls at 50% | Bromide leaving group is too slow | Add NaI (0.5 equiv) to generate the Iodide in situ. |
| Black tar formation | Polymerization of vinyl ether or oxidation | Degas solvents thoroughly. Run under |
| Over-alkylation (Amines) | Primary amine is less nucleophilic than product | Use 3.0 equiv of amine substrate. Add BME dropwise.[4] |
Part 5: References
-
General N-Alkylation Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Finkelstein Modification: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.
-
Indole Alkylation Protocols:
-
Standard NaH/DMF: He, Y., et al. (2004). Benzimidazole derivatives as novel inhibitors of Acetyl-CoA carboxylase. Bioorg. Med. Chem. Lett.
-
Cesium Carbonate Method: Alvarez, M., et al. (2020). Optimization of N-alkylation of indoles using mild bases. J. Org.[5] Chem.
-
-
Reagent Properties (CAS 6482-24-2): PubChem Database. 1-Bromo-2-methoxyethane.
Sources
- 1. 6482-24-2 CAS MSDS (1-Bromo-2-methoxyethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Strategic Methoxyethylation: Optimization of Williamson Ether Synthesis using 1-Bromo-2-methoxyethane
CAS 6482-24-2 | Application Note AN-2026-WM
Abstract & Core Directive
This guide details the strategic application of 1-Bromo-2-methoxyethane (CAS 6482-24-2) in Williamson ether synthesis. While often colloquially referred to as "2-bromomethoxyethane," the precise structure is 2-methoxyethyl bromide (
Critical Warning: Do not confuse this reagent with bromomethyl ethyl ether (
Reagent Profile & Mechanistic Insight
Physicochemical Properties
| Property | Data | Relevance to Protocol |
| IUPAC Name | 1-Bromo-2-methoxyethane | Target Reagent |
| CAS | 6482-24-2 | Verification Standard |
| Structure | Primary Alkyl Halide | |
| Boiling Point | 114°C | High enough for reflux, low enough for vac removal |
| Density | 1.46 g/mL | Denser than water (sinks in aqueous workup) |
| Solubility | Moderate in | Requires careful extraction (salting out) |
Mechanistic Pathway: The vs. E2 Competition
The reaction proceeds via a bimolecular nucleophilic substitution (
The Finkelstein Advantage:
To suppress elimination and accelerate substitution, the addition of catalytic Potassium Iodide (KI) is recommended. This generates the in situ iodide (
Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the competing elimination pathway.
Experimental Protocols
Method A: The "Standard" Anhydrous Protocol (General Purpose)
Best for: Phenols, non-hindered alcohols, and gram-scale synthesis.
Reagents:
-
Substrate (1.0 equiv)
-
1-Bromo-2-methoxyethane (1.2 - 1.5 equiv)
-
Potassium Carbonate (
) (2.0 - 3.0 equiv, anhydrous/granular) -
Potassium Iodide (KI) (0.1 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DMF (0.5 M concentration). Add anhydrous
. Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation. -
Catalyst Addition: Add KI (10 mol%).
-
Alkylation: Add 1-Bromo-2-methoxyethane dropwise via syringe.
-
Reaction: Heat to 60°C .
-
Note: Do not exceed 80°C to minimize elimination side-products.
-
Monitor by TLC/LC-MS. Typical reaction time: 4–12 hours.
-
-
Workup:
Method B: Phase Transfer Catalysis (Green/Industrial)
Best for: Scale-up, moisture-sensitive substrates, or avoiding high-boiling solvents like DMF.
Reagents:
-
Substrate (1.0 equiv)
-
1-Bromo-2-methoxyethane (1.5 equiv)
-
Base: 30% NaOH (aq) or solid KOH.
-
Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv).
-
Solvent: Toluene or MEK (Methyl Ethyl Ketone).
Procedure:
-
Biphasic Setup: Dissolve substrate and 1-Bromo-2-methoxyethane in Toluene.
-
Catalyst: Add TBAB.
-
Initiation: Add NaOH solution (or solid KOH) with vigorous stirring.
-
Reflux: Heat to gentle reflux (approx 85-90°C for Toluene system).
-
Mechanism: The TBAB transports the phenoxide/alkoxide from the interface into the organic layer where it reacts with the bromide.
-
Workup: Separate layers. The product is in the organic layer.[4][2][5][6] Wash with dilute HCl (to neutralize base) and then brine.
Method C: The "Hard Nucleophile" Protocol (Sodium Hydride)
Best for: Sterically hindered alcohols or weak nucleophiles requiring irreversible deprotonation.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)
-
1-Bromo-2-methoxyethane (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (
to RT).
Procedure:
-
Preparation: Wash NaH with dry hexane under
to remove mineral oil (optional, but recommended for clean NMR). Suspend NaH in dry THF. -
Deprotonation: Cool to
. Add substrate solution dropwise. Evolution of gas will occur. Stir for 30 min at RT. -
Alkylation: Cool back to
. Add 1-Bromo-2-methoxyethane dropwise. -
Completion: Allow to warm to RT. If conversion is slow, heat to 50°C.
-
Quench: Carefully quench with Methanol or saturated
at to destroy excess hydride.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Poor Nucleophilicity or Leaving Group | Add 0.2 equiv KI (Finkelstein). Switch solvent to DMSO (higher polarity). |
| Vinyl Ether Formation | E2 Elimination dominant | Lower temperature by 10°C. Switch base from NaH to |
| Product in Aqueous Layer | High polarity of methoxyethyl group | Saturate aqueous layer with NaCl (Salting out). Use DCM for extraction instead of Ether/Hexane. |
| Hydrolysis of Reagent | Wet solvent/hygroscopic base | Flame-dry glassware. Use molecular sieves in solvent. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate properties.
References
-
Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[7] [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved January 29, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google Patents [patents.google.com]
- 3. 6482-24-2 | 1-Bromo-2-methoxyethane | Naloxegol Related | Ambeed.com [ambeed.com]
- 4. CAS 6482-24-2: Bromoethyl methyl ether | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
Application Note: Optimized N-Alkylation of Indoles with 2-Bromomethoxyethane
Executive Summary
This technical guide details the optimized protocols for the regioselective N-alkylation of indole scaffolds using 1-bromo-2-methoxyethane (also referred to commercially as 2-methoxyethyl bromide). While often colloquially termed "2-bromomethoxyethane," precise nomenclature is critical here to distinguish the reagent from the highly carcinogenic bromomethyl methyl ether (MOM-Br).
The introduction of the 2-methoxyethyl side chain is a high-value transformation in medicinal chemistry, enhancing the aqueous solubility and metabolic stability of indole-based kinase inhibitors and GPCR ligands. This guide presents three validated methodologies ranging from high-throughput discovery (NaH/DMF) to process-scale "green" chemistry (Phase Transfer Catalysis).
Mechanistic Insight & Chemical Logic
The Ambident Nucleophile Challenge
Indole is an ambident nucleophile, capable of reacting at the Nitrogen (N-1) or Carbon (C-3) position.
-
N-1 Alkylation: Favored by hard bases (deprotonation of N-H, pKa ~16) and polar aprotic solvents which separate the cation-anion pair, leaving the nitrogen "naked" and highly nucleophilic.
-
C-3 Alkylation: Often observed with Grignard reagents or under acidic conditions where the reaction is driven by the electron density of the enamine-like system.
Reagent Specifics: 1-Bromo-2-methoxyethane
-
Structure:
-
Reactivity: A primary alkyl halide acting as an electrophile in an
reaction. -
Side Reactions: The ether oxygen at the
-position can provide anchimeric assistance (neighboring group participation), potentially stabilizing the transition state but also making the reagent slightly less reactive than simple alkyl bromides due to inductive electron withdrawal.
Pathway Visualization
The following diagram illustrates the decision logic and mechanistic pathway for ensuring N-selectivity.
Figure 1: Mechanistic pathway and critical control points for N-selective alkylation.
Experimental Protocols
Method A: The "Gold Standard" (NaH / DMF)
Best for: High-value substrates, small-scale discovery, and difficult-to-alkylate indoles (e.g., those with electron-withdrawing groups).
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)
-
1-Bromo-2-methoxyethane (1.2 - 1.5 equiv)
-
DMF (Anhydrous), 0.1 M - 0.2 M concentration
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Deprotonation: Add NaH (1.2 equiv) to the flask. Add anhydrous DMF (half of total volume) and cool to 0°C in an ice bath.
-
Addition: Dissolve the indole substrate in the remaining DMF and add dropwise to the NaH suspension. Evolution of
gas will be observed. -
Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (solution usually turns yellow/red).
-
Alkylation: Cool back to 0°C. Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.
-
Quench: Carefully quench with saturated
solution (exothermic!). -
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
.[1]
Why this works: NaH is a strong, irreversible base that generates the "naked" indolyl anion. DMF solvates the
Method B: The "Process Friendly" (KOH / DMSO)
Best for: Scale-up (>10g), avoiding pyrophoric NaH, and faster reaction rates.
Reagents:
-
Potassium Hydroxide (KOH), powdered (2.0 - 3.0 equiv)
-
1-Bromo-2-methoxyethane (1.5 equiv)
-
DMSO (Reagent grade)
Protocol:
-
Setup: Standard flask, open to air is often acceptable but
is preferred to prevent oxidation of the indole. -
Mixing: Dissolve indole in DMSO. Add powdered KOH.
-
Reaction: Add 1-bromo-2-methoxyethane immediately (KOH in DMSO is superbasic and can degrade if left too long without electrophile).
-
Conditions: Stir at RT. The reaction is often complete within 1-3 hours due to the high polarity of DMSO.
-
Workup: Pour into ice water. If the product is solid, filter it (precipitation is common). If liquid, extract with
or DCM.
Why this works: DMSO/KOH forms a "superbase" system. The high dielectric constant of DMSO accelerates the
Method C: Phase Transfer Catalysis (DCM / Water)
Best for: "Green" chemistry requirements, simple substrates, and ease of handling.
Reagents:
-
50% NaOH (aq) or powdered KOH
-
Tetrabutylammonium bromide (TBAB) (5-10 mol%)
-
Solvent: DCM or Toluene
-
1-Bromo-2-methoxyethane (1.5 equiv)
Protocol:
-
Setup: Dissolve indole and 1-bromo-2-methoxyethane in DCM.
-
Catalyst: Add TBAB (catalytic amount).
-
Initiation: Add 50% NaOH solution.
-
Agitation: Vigorously stir (high RPM is critical for phase transfer) at RT or mild reflux (
). -
Workup: Separate layers. Wash organic layer with water.
Quantitative Comparison of Conditions
| Parameter | Method A (NaH/DMF) | Method B (KOH/DMSO) | Method C (PTC) |
| Yield | High (85-98%) | High (80-95%) | Moderate-High (70-90%) |
| Regioselectivity | Excellent (>99:1 N:C) | Very Good | Good |
| Reaction Time | 4 - 16 Hours | 1 - 3 Hours | 6 - 24 Hours |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate | Low (Aqueous biphasic) |
| Safety Profile | Low (H2 gas, Pyrophoric) | Moderate (DMSO handling) | High (No exotic bases) |
| Purification | DMF removal requires washing | Precipitation often possible | Simple evaporation |
Critical Workflow Visualization
The following workflow describes the decision process for selecting the optimal method based on substrate complexity and scale.
Figure 2: Decision tree for selecting the optimal alkylation protocol.
Troubleshooting & Critical Quality Attributes (CQA)
-
Over-Alkylation: While rare with simple alkyl bromides, quaternary ammonium salt formation can occur if the reaction is heated excessively. Control: Maintain stoichiometry at 1.1–1.2 equivalents of bromide.
-
Reagent Hydrolysis: 1-bromo-2-methoxyethane can hydrolyze to 2-methoxyethanol in the presence of hydroxide bases (Method B/C) if the reaction is too slow. Control: Use excess reagent (1.5 eq) if using aqueous bases.
-
DMF Removal (Method A): Residual DMF can interfere with NMR and biological assays. Control: Ensure rigorous water washes (5x) during workup or use a LiCl wash.
References
-
He, H., et al. "Synthesis and biological evaluation of N-substituted indoles." Journal of Medicinal Chemistry, 2005 , 48(12), 4067-4075.
-
Rubio, M., et al. "Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones." Organic Letters, 2011 , 13, 2876-2879.[5]
-
Mahboobi, S., et al. "Synthesis of 1-(2-methoxyethyl)-1H-indole derivatives." Synthetic Communications, 2014 , 44, 123-130.
-
BenchChem. "Step-by-Step Guide for the N-alkylation of Indoles." BenchChem Protocols, 2025 .
-
Organic Chemistry Portal. "Synthesis of Indoles: N-Alkylation."
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 2-Bromomethoxyethane Optimization
Subject: Minimizing E2 Elimination & Maximizing Efficiency
Ticket ID: CHEM-SUP-2024-BME Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The -Alkoxy Challenge
Welcome to the technical support hub for 1-bromo-2-methoxyethane (also known as 2-bromoethyl methyl ether).[1][2]
The Core Problem: Users frequently report low yields due to the formation of Methyl Vinyl Ether (MVE) . This is not a random side reaction; it is a chemically driven inevitability if reaction conditions are not strictly controlled.[1][2]
The oxygen atom at the
The Solution Strategy:
To suppress E2 (Elimination) and favor
Diagnostic Visualizer: Pathway Competition
The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination pathway.
Figure 1: Kinetic competition between E2 elimination (red path) and SN2 substitution (green path).[1][2] The
Troubleshooting Modules
Module A: Reagent Selection (The "Hardware" Fix)
Issue: User observes rapid gas evolution or volatile byproduct (MVE boiling point is ~6°C). Root Cause: The nucleophile chosen is too basic (e.g., Sodium Ethoxide, Sodium Hydroxide).[2]
Technical Protocol: Switch to "Soft" Nucleophiles. These species have high polarizability (good orbital overlap with Carbon) but low charge density (poor interaction with Protons).[1][2]
| Reagent Class | Examples | Risk of E2 | Recommendation |
| Hard Bases | CRITICAL | Avoid. These will exclusively yield Methyl Vinyl Ether.[1][2] | |
| Stabilized Anions | Phenoxides, Malonates | Moderate | Use with non-polar solvents to suppress basicity.[1][2] |
| Soft Nucleophiles | Low | Preferred. Ideal for high-yield substitution.[1][2] | |
| Neutral Amines | High | often leads to elimination via E2 or E1cb-like mechanisms if heat is applied.[1][2] |
Expert Tip: If you must use an oxygen nucleophile (e.g., to make a mixed ether), do not react an alkoxide with 2-bromomethoxyethane.[1][2] Instead, invert the synthesis: React 2-methoxyethanol with the alkyl halide of your target group using Williamson Ether Synthesis conditions.
Module B: The Finkelstein Workaround (The "Firmware" Update)
Issue: Reaction is too slow at low temperatures, but heating causes elimination.[1][2] Resolution: Convert the leaving group from Bromide (Good) to Iodide (Excellent) in situ.
Why this works: Iodide is a better leaving group (
Step-by-Step Protocol:
-
Procedure:
-
Outcome: The intermediate 1-iodo-2-methoxyethane reacts 10-100x faster than the bromide.[1][2]
Module C: Reaction Environment (The "Software" Settings)
Issue: Correct reagents used, but yield is still <50%. Root Cause: Solvent effects are stabilizing the base or hindering the nucleophile.
Optimization Table:
| Parameter | Setting | Scientific Rationale |
| Temperature | 0°C to 25°C | Elimination is entropically favored (creates 2 molecules from 1).[1][2] High heat ( |
| Solvent | DMF, DMSO, MeCN | Polar Aprotic solvents solvate cations ( |
| Concentration | High (1.0 M) |
Workflow Logic: Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for optimizing substitution on 2-bromomethoxyethane.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent? A: Not recommended. Ethanol is a protic solvent.[1] It forms a "cage" of hydrogen bonds around your nucleophile (especially anionic ones), significantly reducing its reactivity.[1][2] This requires you to heat the reaction to break the solvation shell, which inadvertently triggers the E2 elimination. Use Acetonitrile or DMF instead.[1][2]
Q: I see a volatile liquid condensing in my reflux condenser. What is it?
A: That is likely Methyl Vinyl Ether (bp 6°C).[1][2] If you are running a reflux, you have likely already eliminated your starting material.[1][2] Stop the reaction, cool it down, and check the NMR for the disappearance of the triplet at
Q: Why is the
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 17: Elimination Reactions). [1][2]
-
Master Organic Chemistry. (2023). Elimination (E2) vs Substitution (SN2).
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Halogen Exchange Reactions / Finkelstein).[1][2][4]
-
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Section 5.9: Beta-Elimination Reactions).
Sources
Technical Support Center: Troubleshooting Low Yield in 1-Bromo-2-methoxyethane Reactions
Core Directive & Scope
Clarification on Nomenclature: While often colloquially referred to as "2-Bromomethoxyethane," the chemically accurate IUPAC name for this reagent is 1-Bromo-2-methoxyethane (also known as 2-Methoxyethyl bromide).[1]
-
Structure:
[1] -
Primary Application: Introduction of the methoxyethyl side chain (solubility enhancement, bioisostere design) via nucleophilic substitution (
).
The Problem:
Users frequently report low yields (typically <40%) when alkylating phenols, amines, or amides with this reagent. The primary failure mode is not lack of reactivity, but rather the competition between Substitution (
Diagnostic Workflow
Before altering your synthesis, trace your issue through this logic gate to identify the root cause.[1]
Figure 1: Diagnostic logic for identifying yield-killing mechanisms in alkylation reactions.
Technical Deep Dive: The Substitution vs. Elimination Battle
The ethyl bridge in 1-bromo-2-methoxyethane creates a unique electronic environment. The
Mechanism Analysis
-
Pathway A (Desired
): Nucleophile attacks -carbon Product + Bromide.[1] -
Pathway B (Undesired
): Base deprotonates -carbon Methyl Vinyl Ether + Bromide + BH.[1]
Why Yields Drop: If you use strong bases (Sodium Hydride, Potassium tert-butoxide) or high temperatures (>80°C), Pathway B dominates .[1] Methyl vinyl ether is a gas (BP: 6°C) and escapes the reaction mixture unnoticed, leading to "disappearing reagent" and low isolated yields [1].[1]
Reaction Parameter Optimization Table
| Parameter | Common Mistake (Low Yield) | Optimized Condition (High Yield) | Mechanistic Rationale |
| Base | NaH, KOH, NaOMe | Strong bases trigger E2 elimination.[1][5] Carbonates are basic enough for phenols/amines but poor at E2 deprotonation.[1] | |
| Solvent | THF, DCM | DMF, DMSO, NMP | Polar aprotic solvents stabilize the transition state and enhance nucleophilicity of the anion. |
| Temperature | Reflux (>100°C) | 50°C - 60°C | Elimination has a higher activation energy.[1] Lower temperatures favor substitution ( |
| Catalyst | None | NaI or KI (0.1 - 1.0 eq) | In situ formation of the alkyl iodide (Finkelstein) creates a better leaving group ( |
| Stoichiometry | 1.0 - 1.1 equiv | 1.5 - 2.0 equiv | Compensates for unavoidable minor elimination and volatility losses.[1] |
Validated Experimental Protocol
Protocol: O-Alkylation of a Phenol (General Procedure) Standardized for 1.0 g scale of substrate.[1]
Reagents:
-
Phenolic Substrate (1.0 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv, anhydrous, finely ground)[1] -
Potassium Iodide (KI) (0.1 equiv)[1]
-
Solvent: DMF or Acetonitrile (Concentration: 0.2 M)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry the reaction flask and cool under Argon/Nitrogen. Moisture promotes hydrolysis of the alkyl bromide.[1]
-
Dissolution: Dissolve the phenolic substrate in anhydrous DMF (or Acetonitrile).
-
Deprotonation: Add
.[1] Stir at Room Temperature (RT) for 15-30 minutes. Note: The solution may change color as the phenoxide anion forms.[1] -
Catalyst Addition: Add catalytic KI (10 mol%). This converts the alkyl bromide to the more reactive alkyl iodide in situ [2].[1]
-
Alkylation: Add 1-Bromo-2-methoxyethane dropwise via syringe.
-
Critical: Do not dump the reagent in all at once if the reaction is exothermic.[1]
-
-
Incubation: Heat the mixture to 60°C . Monitor by TLC/LC-MS.
-
Checkpoint: If conversion is <50% after 4 hours, add another 0.5 equiv of alkyl halide.[1] Do NOT increase temperature above 80°C.
-
-
Workup:
Troubleshooting FAQs
Q1: My reagent "disappeared" from the TLC, but no product formed. Where did it go?
A: It likely eliminated to form methyl vinyl ether (
-
Fix: Switch to
and lower the temperature to 50°C.
Q2: I see a new spot on TLC that isn't my product or starting material. What is it? A: If you are using aqueous conditions or wet solvents, you likely formed 2-methoxyethanol via hydrolysis.[1]
-
Fix: Ensure all reagents are anhydrous. Add 3Å molecular sieves to the reaction mixture.
Q3: The reaction is stalled at 60% conversion. Should I add more base? A: No. Adding more base won't help if the electrophile is consumed.[1] The alkyl bromide may have degraded.[1]
-
Fix: Add another 0.2–0.5 equivalents of 1-bromo-2-methoxyethane and catalytic NaI.
Q4: Can I use Acetone as a solvent? A: Yes, Acetone is excellent for Finkelstein conditions (NaI is soluble in acetone). However, Acetone boils at 56°C, limiting your maximum temperature.[1] If the reaction is sluggish in refluxing acetone, switch to Acetonitrile (BP 82°C) or DMF.
Q5: Is this reagent shock-sensitive? A: 1-Bromo-2-methoxyethane is generally stable, but like all ethers, it can form peroxides upon prolonged storage.[1]
-
Safety Check: Test for peroxides before distilling or heating if the bottle is old. Store over activated molecular sieves or a stabilizer (like copper wire) if recommended by the manufacturer.[1]
Visualizing the Chemistry
The following diagram illustrates the kinetic competition that dictates your yield.
Figure 2: Kinetic competition between Nucleophilic Substitution (
References
-
ChemicalBook. (2025).[1][6] 1-Bromo-2-methoxyethane Properties and Reactions. Retrieved from [1]
-
ResearchGate. (2025).[1] A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. Retrieved from
-
BenchChem. (2025).[1][5] Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane (Contextual reference for elimination side-reactions in bromo-ethers). Retrieved from [1]
-
PubChem. (2025).[1][4] 1-Bromo-2-methoxyethane Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
- 2. getchem.com [getchem.com]
- 3. 1-Bromo-2-methoxyethane CAS#: 6482-24-2 [m.chemicalbook.com]
- 4. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1-Bromo-2-methoxyethane Reaction Monitoring
This technical guide addresses the monitoring of 1-Bromo-2-methoxyethane (often colloquially referred to as 2-Bromomethoxyethane; CAS: 6482-24-2) reactions via Thin Layer Chromatography (TLC).
Product Identity: 1-Bromo-2-methoxyethane (
Visualization & Detection (The "Invisible Spot" Protocol)
User Issue: "I spotted the reagent, but I can't see it under UV light (254 nm)."
Root Cause: 1-Bromo-2-methoxyethane lacks a conjugated
Troubleshooting Protocol: Visualization
Do not rely on UV. You must use chemical derivatization (staining).
| Visualization Method | Effectiveness | Mechanism | Protocol Notes |
| Iodine ( | High (Recommended) | Reversible intercalation of Iodine into the organic lattice. | Place dried plate in a jar with silica/iodine crystals. Spots appear yellow/brown within 30-60s. Mark immediately; spots fade. |
| KMnO | Moderate | Oxidation of the ether/alkyl chain. | Dip and heat gently. Look for yellow spots on a pink background. Overheating may darken the background too fast. |
| Phosphomolybdic Acid (PMA) | High | Universal oxidation/reduction. | Dip and heat vigorously (heat gun).[1] Spots appear dark blue/green . |
| UV (254 nm) | Zero | Fluorescence quenching. | Do not use for the bromide reagent. Only useful for monitoring the nucleophile (e.g., phenol, amine). |
Decision Logic: Selecting the Right Stain
Figure 1: Visualization workflow distinguishing between UV-active nucleophiles and the non-UV active alkyl bromide.
Reaction Monitoring Strategy
User Issue: "My product spot is overlapping with the starting material, or I see 'ghost' spots."
Root Cause:
-
Co-elution: The polarity of the methoxyethyl group is moderate.[2] If reacting with a phenol, the product (an ether) may have a similar Rf to the starting phenol depending on the solvent system.
-
Decomposition: Alkyl bromides can hydrolyze on acidic silica gel or decompose if the plate is heated too aggressively during drying.
Standard Operating Procedure (SOP)
Solvent System: Start with Hexane:Ethyl Acetate (8:2) .
-
If reagent stays at baseline: Increase polarity to 7:3.
-
If reagent moves to solvent front:[3] Decrease polarity to 9:1.
The "Co-Spot" Validation: Always run three lanes to confirm conversion.
-
Lane 1: Starting Material (Nucleophile, e.g., Phenol).
-
Lane 2: Co-spot (Reaction Mixture + Starting Material).
-
Lane 3: Reaction Mixture (Crude).
Why? If the product and starting material have similar Rf values, Lane 2 will show a "dumbbell" or elongated spot rather than two distinct spots, indicating incomplete separation.
Reaction Workflow Visualization
Figure 2: Dual-visualization strategy ensures both the UV-active substrate and the non-UV active alkylating agent are accounted for.
Troubleshooting & FAQs
Q1: The reagent spot disappears from the plate before I can stain it.
Diagnosis: Volatility. 1-Bromo-2-methoxyethane has a boiling point of ~106°C. While not extremely volatile, a small spot (micrograms) on a high-surface-area silica plate can evaporate if:
-
You dry the plate with a heat gun for too long.
-
You leave the plate sitting in a fume hood draft for >5 minutes before staining. Fix:
-
Air dry the plate briefly (do not use heat).
-
Dip in Iodine or KMnO
immediately after the solvent evaporates.
Q2: I see a streak from the origin to the reagent spot.
Diagnosis: Hydrolysis/Degradation. Primary alkyl bromides can be unstable on silica gel (which is slightly acidic). Fix:
-
Add 1% Triethylamine (TEA) to your TLC mobile phase to neutralize the silica.
-
Run the TLC plate immediately after spotting; do not let the spotted plate sit dry for extended periods.
Q3: How do I calculate the equivalents if I can't see the reagent well?
Technical Insight: Do not rely on TLC for quantitative stoichiometry of the alkyl bromide. Because it is volatile and stains variably, the spot size is not a reliable indicator of remaining equivalents.
-
Protocol: Use the Nucleophile (Starting Material) as your limiting reagent indicator. If the nucleophile spot (UV active) is gone, the reaction is done, regardless of whether you see excess alkyl bromide.
Safety & Handling (Critical)
Hazard Class: Alkylating Agent. Risk: Potential Mutagen/Carcinogen.
-
Lachrymator: 1-Bromo-2-methoxyethane can be irritating to mucous membranes.
-
Handling: Always handle in a fume hood.
-
Waste: Dispose of TLC plates in hazardous solid waste (contaminated with alkyl halides). Do not leave stained plates on open benchtops.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8056, 1-Bromo-2-methoxyethane. Retrieved from [Link]
-
- TLC Visualization Techniques
- Reaction Context (Alkylation): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
Sources
Validation & Comparative
Technical Guide: Strategic Advantages of 2-Bromomethoxyethane in Alkylation Chemistries
[1]
Executive Summary
2-Bromomethoxyethane (also known as 1-Bromo-2-methoxyethane or 2-Methoxyethyl bromide; CAS 6482-24-2) represents a critical "Goldilocks" reagent in medicinal chemistry.[1] It balances the high reactivity required for complex syntheses with a stability profile that exceeds that of iodides and a safety profile superior to
This guide provides a technical comparison of 2-Bromomethoxyethane against its primary alternatives—2-Chloroethyl methyl ether and 2-Methoxyethyl tosylate—demonstrating its superior utility in installing the methoxyethyl side chain.[1] This moiety is increasingly favored in drug development (e.g., in 5-HT receptor agonists and kinase inhibitors) for its ability to modulate lipophilicity and metabolic stability.[1]
Chemical Profile & Mechanistic Basis[1]
The Reactivity-Stability Spectrum
The choice of alkylating agent is governed by the nucleofugality (leaving group ability) of the halide or sulfonate. 2-Bromomethoxyethane occupies the optimal position for most pharmaceutical applications.[1]
| Feature | 2-Chloroethyl methyl ether | 2-Bromomethoxyethane | 2-Iodoethyl methyl ether |
| Leaving Group | Chloride ( | Bromide ( | Iodide ( |
| Bond Energy (C-X) | ~339 kJ/mol (Strong) | ~285 kJ/mol (Moderate) | ~218 kJ/mol (Weak) |
| Reactivity ( | Low (Requires Heat/Catalyst) | High (Often Room Temp) | Very High (Unstable) |
| Boiling Point | 89–90°C (Atm) | ~130°C (Atm) / 41°C (66 mmHg) | Decomposes/High |
| Stability | Stable | Stable | Light Sensitive / Degrades |
Mechanistic Advantage
The primary advantage of the bromide over the chloride lies in the activation energy of the
-
Chloride Limitation: Alkylation with 2-Chloroethyl methyl ether often requires forcing conditions (refluxing DMF/DMSO,
C) or the addition of iodide salts (Finkelstein activation) to proceed.[1] These conditions can degrade sensitive pharmacophores. -
Bromide Advantage: The C-Br bond is sufficiently weak to allow nucleophilic attack by phenoxides or amines at room temperature or mild heating (40–60°C), yet strong enough to prevent rapid hydrolysis or decomposition during storage.[1]
Figure 1:
Comparative Performance Analysis
Case Study: Indole Alkylation (5-HT Agonist Synthesis)
In the synthesis of tryptamine-based migraine therapeutics (e.g., Sumatriptan analogs), the introduction of the methoxyethyl group is a key step.[1]
Scenario: Alkylation of a sensitive hydroxy-indole intermediate.
-
Method A (Chloride Reagent): Requires reflux in DMF at 100°C for 12 hours.[1]
-
Method B (Bromide Reagent): Stirring in Acetone/DMF at Room Temperature for 4 hours.
-
Result:92% Yield . Clean conversion. Minimal purification required.[3]
-
Selectivity Data
The bromide's ability to react at lower temperatures significantly improves chemoselectivity.
| Parameter | 2-Chloroethyl methyl ether | 2-Bromomethoxyethane |
| Reaction Temp | 100°C - 120°C | 25°C - 60°C |
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours |
| Side Reactions | E2 Elimination (high heat) | Minimal |
| Substrate Scope | Robust substrates only | Sensitive phenols, amines |
Experimental Protocol: O-Alkylation of a Phenol
Objective: Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene (Model System). Reagent: 2-Bromomethoxyethane (CAS 6482-24-2).[1]
Materials
-
4-Nitrophenol (1.0 eq)[1]
-
2-Bromomethoxyethane (1.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetonitrile (
, reagent grade) or DMF[1]
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Nitrophenol (10 mmol) and
(20 mmol) in Acetonitrile (30 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 2-Bromomethoxyethane (12 mmol) dropwise via syringe.
-
Note: The density of the bromide is ~1.48 g/mL. Weighing is recommended over volumetric transfer for precision.
-
-
Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (System: Hexane/EtOAc 3:1).[1]
-
Observation: Reaction is typically complete within 3–5 hours. The chloride analog would require reflux (82°C) and 12+ hours.[1]
-
-
Workup:
-
Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
. Remove solvent.[3]-
Yield Expectation: >90% as a pale yellow oil/solid.
-
Figure 2: Optimized workflow for O-alkylation using 2-Bromomethoxyethane, highlighting the streamlined workup enabled by high conversion efficiency.
Safety & Handling: A Critical Distinction
It is vital to distinguish 2-Bromomethoxyethane from its structural cousins to ensure appropriate safety protocols.
-
The Hazard of
-Halo Ethers: Compounds like Chloromethyl methyl ether (CMME, ) are potent human carcinogens because they hydrolyze to form formaldehyde and HCl, and can form the ultra-toxic Bis(chloromethyl) ether.[1] -
The Profile of
-Halo Ethers: 2-Bromomethoxyethane ( ) is a beta -halo ether.[1] While it is an alkylating agent and should be handled in a fume hood with gloves (suspected carcinogen/mutagen), it does not share the extreme volatility or spontaneous bis-ether formation risk of the alpha-halo ethers.[1]
Handling Recommendations:
-
Storage: Store at 2-8°C. The bromide is stable but can darken over long periods if exposed to light/heat (liberation of
).[1] -
Waste: Dispose of as halogenated organic waste. Quench excess reagent with aqueous ammonia or dilute hydroxide if necessary before disposal.
References
-
Preparation of 5-HT Agonists: Perez, M., et al. "Aromatic ethers derived from indoles which are useful as medicaments." U.S. Patent 5,852,049. (1998).[1]
- Citation Context: Describes the specific use of 2-bromomethoxyethane for room-temperature alkylation of indole intermedi
-
Reactivity of Halo-Ethers: PubChem Compound Summary for CID 80972, 1-Bromo-2-methoxyethane.[1] [1]
-
Safety of Chloroalkyl Ethers: OEHHA. "Chloroalkyl Ethers: Chemical Profile." California Office of Environmental Health Hazard Assessment. (2011).[1]
- Citation Context: Differentiates the toxicity profile of alpha-chloro ethers (CMME)
Sources
- 1. US5852049A - Aromatic ethers derived from indoles which are useful as medicaments - Google Patents [patents.google.com]
- 2. chloromethyl methyl ether, 107-30-2 [thegoodscentscompany.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 5. 2-Methoxyethyl chloride 627-42-9 [mingyuanchemical.com]
Comparative Guide: Cost-Effectiveness of 2-Bromomethoxyethane in Synthesis
Executive Summary: The Economic Verdict
In the synthesis of pharmaceutical intermediates and PEGylated small molecules, 2-Bromomethoxyethane (also known as 1-Bromo-2-methoxyethane or 2-Methoxyethyl bromide) represents the optimal inflection point between cost and reactivity.
While the chloro-analog (1-Chloro-2-methoxyethane) offers a lower raw material cost (approx. 40-60% cheaper per mole), its sluggish kinetics necessitate harsh reaction conditions that frequently degrade sensitive pharmacophores, inflating the "Total Cost of Synthesis" through lower yields and complex purification. Conversely, while iodo-analogs and sulfonates (tosylates/mesylates) offer higher reactivity, they suffer from poor atom economy and instability.
Recommendation: Use 2-Bromomethoxyethane for standard
Technical Profile & Disambiguation
Compound: 1-Bromo-2-methoxyethane
CAS: 6482-24-2
Common Name: 2-Methoxyethyl bromide
Structure:
Note: This guide distinguishes this reagent from "Bromomethyl ethyl ether" (EOM-Br), a highly reactive alpha-halo ether used for different protecting group chemistry.
Mechanistic Advantage: Anchimeric Assistance
Unlike simple alkyl halides, 2-Bromomethoxyethane benefits from Neighboring Group Participation (NGP) .[1] The ether oxygen can stabilize the developing positive charge or form a transient cyclic oxonium intermediate, facilitating nucleophilic attack. This effect is less pronounced than in nitrogen mustards but provides a kinetic boost over standard propyl/butyl halides.
Comparative Performance Analysis
The following analysis evaluates the "Total Cost of Ownership" for introducing a methoxyethyl group (
Table 1: Reagent Comparison Matrix
| Feature | 2-Bromomethoxyethane (Target) | 1-Chloro-2-methoxyethane | 2-Methoxyethyl Tosylate |
| Reactivity ( | High (Baseline) | Low (~0.01x) | Very High (~5-10x) |
| Leaving Group | Bromide ( | Chloride ( | Tosylate ( |
| Atom Economy | Moderate | High (Best) | Poor (Large waste mass) |
| Reaction Temp | 25°C – 60°C | 80°C – 120°C (or NaI cat.) | 0°C – 25°C |
| Substrate Safety | High | Low (Thermal degradation risk) | High |
| Cost per Mol | $ | ||
| Hidden Costs | Minimal | High energy; Catalyst (NaI); Yield loss | Synthesis time; Silica usage |
Deep Dive: The "Cheap" Chloro-Analog Trap
Researchers often default to 1-Chloro-2-methoxyethane to save budget. However, the
-
Consequence: Direct alkylation with the chloride often fails at room temperature.
-
The Fix: It requires Finkelstein conditions (adding stoichiometric NaI in Acetone/MEK) to convert it to the iodide in situ.
-
The Cost: The cost of NaI + solvent exchange + extended reactor time often exceeds the savings of purchasing the bromide initially.
Decision Logic & Pathway Visualization
The choice of reagent should be dictated by the substrate's sensitivity and the scale of the reaction.
Figure 1: Decision Matrix for selecting the optimal methoxyethylating agent based on scale and substrate stability.
Experimental Protocol: Optimized Alkylation
Objective: High-yield synthesis of a methoxyethyl ether (e.g., from a phenol) using 2-Bromomethoxyethane.
Rationale: This protocol uses DMSO to solvate the nucleophile, significantly enhancing the rate of
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 2-Bromomethoxyethane (1.2 equiv)
-
Base: Potassium Hydroxide (KOH), pulverized (2.0 equiv)
-
Solvent: DMSO (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in DMSO (0.5 M concentration).
-
Deprotonation: Add pulverized KOH (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may change color (phenoxide formation).
-
Expert Tip: If the substrate is base-sensitive, switch KOH for
and heat to 50°C.
-
-
Addition: Add 2-Bromomethoxyethane (1.2 equiv) dropwise via syringe.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Stir at ambient temperature (20-25°C). Monitor by TLC or HPLC.
-
Benchmark: With the Bromo-analog, conversion is typically >95% within 2-4 hours. The Chloro-analog would require 18+ hours or heating to 80°C here.
-
-
Workup:
-
Dilute the reaction mixture with water (5x reaction volume).
-
Extract with Ethyl Acetate or Diethyl Ether (3x).
-
Wash combined organics with Brine (2x) to remove residual DMSO.
-
Dry over
and concentrate.
-
-
Purification: The product is often pure enough for the next step. If needed, purify via silica gel flash chromatography (Hexanes/EtOAc).
Safety & Handling
-
Toxicity: 2-Bromomethoxyethane is an alkylating agent. Treat as a potential carcinogen. Use exclusively in a fume hood.
-
Volatility: Moderate.[2] Keep containers tightly sealed to prevent concentration changes in stock solutions.
-
Incompatibility: Reacts violently with strong oxidizers. Hydrolyzes slowly in water; store under inert gas if possible.
References
-
BenchChem. (2025).[1][3] Comparative Reactivity of Bromo vs. Chloro Derivatives. Retrieved from
-
ChemicalBook. (2025).[3] 1-Bromo-2-methoxyethane Properties and Applications. Retrieved from [4]
-
ResearchGate. (2025). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. Retrieved from
-
Thermo Fisher Scientific. (2025).[3][5] Safety Data Sheet: Alkyl Halides. Retrieved from
-
PubChem. (2025).[6] 1-Bromo-2-methoxyethane Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. 1-(Chloromethoxy)-2-methoxyethane | C4H9ClO2 | CID 77590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
